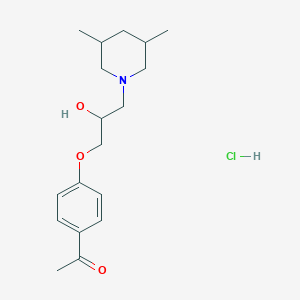
1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H28ClNO3 and its molecular weight is 341.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its structure includes a piperidine ring, which is known for its role in various biological activities.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H28ClN2O3 |
| Molecular Weight | 354.89 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to pain modulation and neuroprotection.
Key Mechanisms
- Neurotransmitter Receptor Modulation : The piperidine moiety likely interacts with dopamine and serotonin receptors, which are crucial in mood regulation and neurochemical signaling.
- Enzymatic Inhibition : The hydroxypropoxy group may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, a study showed that related compounds demonstrated significant activity against various microorganisms, suggesting potential applications in treating infections .
Study 1: Antimicrobial Evaluation
A series of compounds structurally related to this compound were synthesized and screened for antimicrobial activity. Results indicated that these compounds exhibited remarkable inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Study 2: Anticancer Properties
Another study focused on the synthesis of phenylurea derivatives related to the compound. These derivatives were tested for their anticancer properties using BrdU proliferation ELISA assays. Compounds similar to this compound showed significant cytotoxicity against cancer cell lines, demonstrating the therapeutic potential of this chemical class .
Propriétés
IUPAC Name |
1-[4-[3-(3,5-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-13-8-14(2)10-19(9-13)11-17(21)12-22-18-6-4-16(5-7-18)15(3)20;/h4-7,13-14,17,21H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSCUJAAWPWOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C(=O)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













